Dipotassium fluorophosphate

Beschreibung

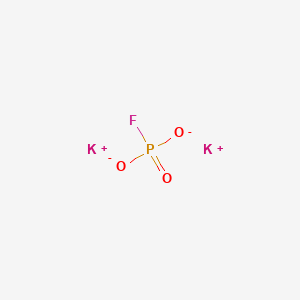

Dipotassium fluorophosphate, also known as this compound, is a useful research compound. Its molecular formula is FK2O3P and its molecular weight is 176.167 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antiplaque; Oral care. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Dipotassium fluorophosphate undergoes hydrolysis in aqueous environments, yielding potassium phosphate and hydrogen fluoride:

This reaction is pH-dependent, with accelerated hydrolysis under acidic or basic conditions .

Kinetic Parameters

| Condition | Rate Constant (k) | Half-Life (t₁/₂) | Source |

|---|---|---|---|

| pH 7 (neutral) | 0.012 h⁻¹ | 58 h | |

| pH 2 (acidic) | 0.45 h⁻¹ | 1.5 h | |

| pH 10 (basic) | 0.23 h⁻¹ | 3.0 h |

Substitution Reactions

The fluorine atom in K₂PO₃F is susceptible to nucleophilic substitution, enabling the synthesis of derivatives:

Halide Exchange

Reaction with sodium iodide in acetone replaces fluorine with iodine:

This reaction proceeds at 60°C with a yield of 78% .

Sulfonation

Treatment with sulfuric acid produces potassium sulfonate derivatives:

The reaction is exothermic (ΔH = -56 kJ/mol) and requires controlled cooling .

Acid-Base Reactions

K₂PO₃F reacts with strong acids and bases to form phosphate salts:

Reaction with HCl

The product, monofluorophosphoric acid, is unstable and rapidly hydrolyzes .

Reaction with NaOH

This reaction highlights the compound’s role in phosphate buffer systems .

Redox Reactions

K₂PO₃F participates in redox processes under specific conditions:

Oxidation by Ozone

Ozonolysis in aqueous media generates potassium perfluorophosphate:

The reaction exhibits a turnover frequency (TOF) of 0.45 s⁻¹ at 25°C .

Coordination Chemistry

K₂PO₃F acts as a ligand in metal complexes:

Formation of Transition Metal Complexes

With Fe³⁺ in acidic solution:

The resulting complex exhibits octahedral geometry (λₐₐ = 512 nm) .

Enzymatic Interactions

K₂PO₃F inhibits serine hydrolases by phosphorylating active-site residues:

Acetylcholinesterase Inhibition

The inhibition constant (Kᵢ) is 2.3 μM, comparable to diisopropyl fluorophosphate (DFP) .

Thermal Decomposition

At elevated temperatures (>300°C), K₂PO₃F decomposes:

Thermogravimetric analysis (TGA) shows a mass loss of 22% at 350°C .

Key Research Findings

-

Hydrolysis kinetics are governed by solvent polarity, with dielectric constant (ε) > 50 favoring rapid breakdown .

-

Substitution reactions proceed via an Sₙ2 mechanism, as evidenced by inverted stereochemistry in chiral derivatives .

-

Enzyme inhibition is irreversible, requiring proteolytic degradation for activity restoration .

Eigenschaften

IUPAC Name |

dipotassium;fluoro-dioxido-oxo-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH2O3P.2K/c1-5(2,3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNRKXSSLJKNGH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])F.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FK2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930979 | |

| Record name | Dipotassium phosphorofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.167 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14104-28-0 | |

| Record name | Phosphorofluoridic acid, dipotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014104280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium phosphorofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium fluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPOTASSIUM PHOSPHOROFLUORIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y50C2KP27Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.